7-chloro-4-fluoroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-4-fluoroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIAJKCJUZQXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Chloro 4 Fluoroquinoline and Its Derivatives
Precursors and Starting Materials for Quinoline (B57606) Synthesis
The foundation of quinoline synthesis lies in the appropriate selection of precursors, which typically involve an aniline (B41778) derivative and a carbonyl compound or its equivalent. For the synthesis of 7-chloro-4-fluoroquinoline, a key starting material is a substituted aniline.
A common precursor for the quinoline ring system is 3-chloro-4-fluoroaniline (B193440) . orientjchem.org This aniline derivative already contains the desired chloro and fluoro substituents at what will become the 7- and 6-positions of the quinoline ring, respectively. However, for the target compound, this compound, a different starting aniline, specifically m-chloroaniline , is often employed. orgsyn.org
Another critical component for building the quinoline ring is a β-dicarbonyl compound or a related species. A widely used reagent is diethyl ethoxymethylenemalonate (EMME) . orientjchem.orgwikipedia.orgablelab.eu This compound reacts with the aniline to form an intermediate that can subsequently undergo cyclization. Variations of this include the use of β-ketoesters, which are central to several classical quinoline syntheses. wikipedia.orgmdpi.com
The following table summarizes key precursors and their roles in quinoline synthesis:
Table 1: Key Precursors in Quinoline Synthesis
| Precursor | Role |
|---|---|
| Substituted Anilines (e.g., m-chloroaniline) | Provides the benzene (B151609) ring and the nitrogen atom of the quinoline core. |
| Diethyl Ethoxymethylenemalonate (EMME) | Reacts with aniline to form the initial acyclic intermediate. |
| β-Ketoesters (e.g., ethyl acetoacetate) | Condenses with anilines to form intermediates for cyclization. |
| Phosphorus oxychloride (POCl₃) | Used to convert a 4-hydroxyquinoline (B1666331) to a 4-chloroquinoline. orgsyn.orghzdr.de |
Classical and Modern Synthetic Approaches to the Quinoline Ring System
A variety of named reactions have been established for the synthesis of the quinoline ring system. researchgate.netrsc.org These methods, along with more modern approaches, provide versatile routes to a wide range of substituted quinolines.
Gould-Jacobs and Conrad-Limpach Reactions and their Modifications
The Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinoline derivatives. wikipedia.orgiipseries.org The reaction begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME). wikipedia.orgablelab.eu This is followed by a thermally induced cyclization of the resulting anilidomethylenemalonate intermediate to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org This method is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org Microwave irradiation has been shown to significantly improve yields and shorten reaction times for this process. ablelab.eu
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgbohrium.com Depending on the reaction conditions, this can lead to either 4-hydroxyquinolines or 2-hydroxyquinolines. At higher temperatures (around 250 °C), the reaction favors the formation of 4-hydroxyquinolines through the cyclization of an intermediate β-arylaminoacrylate. wikipedia.orgmdpi.com Conversely, at lower temperatures (around 100 °C) in the presence of a strong acid, the reaction proceeds via a β-ketoanilide intermediate to yield 2-hydroxyquinolines, a variation known as the Knorr quinoline synthesis. wikipedia.org The use of an inert, high-boiling solvent like mineral oil or diphenyl ether can significantly improve the yields of the cyclization step. orientjchem.orgwikipedia.org
Table 2: Comparison of Gould-Jacobs and Conrad-Limpach Reactions
| Feature | Gould-Jacobs Reaction | Conrad-Limpach Reaction |
|---|---|---|
| Carbonyl Source | Diethyl ethoxymethylenemalonate (EMME) | β-ketoester |
| Primary Product | 4-Hydroxyquinolines | 4-Hydroxyquinolines (high temp) or 2-Hydroxyquinolines (low temp, acid) |
| Key Intermediate | Anilidomethylenemalonate | β-arylaminoacrylate or β-ketoanilide |
Cyclization Reactions for Quinolone Formation
The intramolecular cyclization of the intermediate formed from the initial condensation is a critical step in many quinoline syntheses. This ring-closing reaction is typically achieved through the application of heat, often in a high-boiling solvent like Dowtherm A or diphenyl ether. orientjchem.orgorgsyn.org For instance, in the Gould-Jacobs reaction, the anilidomethylenemalonate intermediate undergoes a thermal intramolecular cyclization to yield the quinoline product. ablelab.eu
Acid catalysis can also play a significant role in promoting cyclization. Strong acids like sulfuric acid are often used in reactions like the Combes and Knorr syntheses to facilitate the ring closure. wikipedia.orgiipseries.org In some modern approaches, palladium-catalyzed reactions followed by base-promoted intramolecular cyclization have been developed for the synthesis of 4-quinolones. acs.org These methods offer milder reaction conditions and can be performed in a one-pot fashion. acs.org
Targeted Synthesis of this compound
The synthesis of this compound requires specific strategies to introduce the halogen atoms at the desired positions. This is typically achieved by starting with a pre-halogenated precursor or by introducing the halogens at a later stage in the synthesis.
Introduction of Halogen Substituents: Chlorination and Fluorination Strategies
A common route to this compound starts with the synthesis of 7-chloro-4-hydroxyquinoline (B73993). This can be prepared from m-chloroaniline via the Gould-Jacobs reaction. orgsyn.org The resulting 7-chloro-4-hydroxyquinoline is then converted to 4,7-dichloroquinoline (B193633) by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). orgsyn.orghzdr.de
The introduction of the fluorine atom at the 4-position is then accomplished through a nucleophilic aromatic substitution reaction. However, direct fluorination of the quinoline ring can also be achieved using electrophilic fluorinating agents. For example, direct fluorination of quinoline derivatives in acidic media can yield fluorinated products. More recently, methods for the selective C-H fluorination of quinolines have been developed, offering a direct route to fluorinated quinolines without the need for pre-functionalization. nih.govacs.org
Nucleophilic Aromatic Substitution in Quinoline Chemistry
Nucleophilic aromatic substitution (SNAr) is a key reaction in the functionalization of the quinoline ring, particularly at the 2- and 4-positions, which are activated by the ring nitrogen. mdpi.comresearchgate.netwikipedia.org The presence of a good leaving group, such as a halogen, at these positions allows for its displacement by a variety of nucleophiles.
In the context of this compound synthesis, the chlorine atom at the 4-position of 4,7-dichloroquinoline can be displaced by a fluoride (B91410) ion. This reaction is often carried out using a fluoride salt, such as potassium fluoride, in a high-boiling polar aprotic solvent. The reactivity of haloquinolines in SNAr reactions is influenced by the nature of the halogen, with fluoro groups generally being more reactive than chloro groups as leaving groups in this type of reaction. The 4-position of the quinoline ring is generally more susceptible to nucleophilic attack than the 2-position. researchgate.netmdpi.com This regioselectivity is attributed to the electronic properties of the quinoline ring system. mdpi.com
Advanced Synthetic Techniques for Quinoline Analogues
Modern organic synthesis has seen a shift towards more sophisticated and efficient methodologies. For quinoline synthesis, this includes the adoption of metal-catalyzed reactions, microwave-assisted protocols that enhance reaction speed and yield, and continuous flow systems for improved scalability and safety. benthamdirect.comresearchgate.net These techniques are pivotal in constructing complex quinoline cores, including those substituted with halogens like chlorine and fluorine.
Transition metal catalysis is a powerful tool for the construction and functionalization of the quinoline ring system, offering high efficiency and broad substrate scope. rsc.orgrsc.org Various metals, including palladium (Pd), copper (Cu), cobalt (Co), nickel (Ni), and iron (Fe), have been employed to facilitate unique chemical transformations. rsc.orgorganic-chemistry.org
One-pot processes that combine traditional cross-coupling with C-H functionalization have been developed using a single palladium precatalyst. nih.gov These reactions can proceed in the air without the need for an external ligand, as the quinoline substrate itself can act as an N-ligand, an interaction confirmed by NMR spectroscopy and X-ray crystallography. nih.gov Similarly, ligand-free copper catalysis has been utilized for synthesizing pyrimidine-fused quinolines. nih.gov
Recent advancements have also highlighted the use of more earth-abundant and less expensive metals. A manganese(II)-based catalytic system, for instance, mediates the synthesis of quinolines from amino alcohols and ketones without the need for phosphine (B1218219) ligands. organic-chemistry.org Iron catalysts, including single-atom iron systems, have proven effective in acceptorless dehydrogenative coupling reactions to form the quinoline scaffold. organic-chemistry.org Nickel-catalyzed cyclization of 2-iodoanilines with alkynyl aryl ketones provides an efficient route to 2,4-disubstituted quinolines. organic-chemistry.org Cobalt(III) catalysis enables the synthesis of substituted quinolines through a cascade of C-H activation, carbonylation, and cyclization. rsc.org
The table below summarizes various metal-catalyzed reactions for the synthesis of quinoline analogues.
| Catalyst/Metal | Reaction Type | Substrates | Key Features | Reference |
| Palladium (Pd) | Cross-Coupling / C-H Functionalization | Quinoline, various coupling partners | One-pot, ligand-free, proceeds in air; quinoline acts as a ligand. | nih.gov |
| Copper (Cu) | Decarboxylative Cascade Cyclization | Aryl aldehydes, anilines, acrylic acid | Radical reaction pathway, aerobic conditions, good functional-group tolerance. | organic-chemistry.org |
| Copper(II) triflate | Three-Component Coupling | Anilines, aldehydes, alkynes | Ligand-free, solvent-free, no inert atmosphere required. | acs.org |
| Cobalt (Co)(III) | C-H Activation / Carbonylation / Cyclization | Aniline, ketone, paraformaldehyde | Broad substrate scope, releases water and hydrogen gas as by-products. | rsc.org |
| Nickel (Ni) | Cyclization | 2-Iodoanilines, alkynyl aryl ketones | Efficient route to 2,4-disubstituted quinolines. | organic-chemistry.org |
| Iron (Fe) | Acceptorless Dehydrogenative Coupling | Various | Utilizes a single-atom iron catalyst, outperforming other systems. | organic-chemistry.org |
| Manganese (Mn)(II) | N-Heterocycle Synthesis | Amino alcohols, ketones | Phosphine-free, inexpensive catalyst system. | organic-chemistry.org |
| Rhodium (Rh)(III) | C-H Activation / Annulation | N-alkoxyamides, alkynes | Synthesis of indolo[3,2-c]quinolines with high atom economy. | nih.gov |
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.comthieme-connect.com This technology is particularly effective for the synthesis of quinoline derivatives, enabling rapid, one-pot procedures that are both efficient and environmentally benign. asianpubs.orgtandfonline.comresearchgate.net
One-pot syntheses are highly valued for their ability to reduce waste, solvent consumption, and energy input by combining multiple reaction steps into a single operation. researchgate.net When combined with microwave irradiation, these methods offer significant advantages. For example, 2,4-disubstituted quinolines can be produced in high yields by the cyclization of in-situ-formed aromatic imines with alkynes on a montmorillonite (B579905) clay surface impregnated with copper(I) bromide, with microwave irradiation significantly enhancing reaction rates. thieme-connect.com Another study reported a fast, one-pot microwave-assisted synthesis of 2,4-dichloroquinolines from anilines using phosphorus oxychloride (POCl3) and malonic acid, with the reaction completing in just 50 seconds at 600 W. asianpubs.org
The synthesis of ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key fluoroquinolone intermediate, involves the condensation of 3-chloro-4-fluoroaniline with diethylethoxymethylenemalonate followed by thermal cyclization. orientjchem.orgresearchgate.net While these specific examples use conventional heating, the principles of microwave assistance are readily applicable to accelerate such cyclization steps. nih.gov
The following table details examples of microwave-assisted and one-pot syntheses of quinoline analogues.
| Product Type | Reactants | Catalyst/Conditions | Time | Yield | Reference |
| 2,4-Disubstituted quinolines | Aryl aldehydes, aryl amines, alkynes | CuBr on montmorillonite clay, microwave, solvent-free | Not specified | High | thieme-connect.com |
| 2,4-Dichloroquinolines | Anilines, malonic acid | POCl3, microwave (600 W) | 50 seconds | 61% | asianpubs.org |
| Dioxolano quinoline-2-thiols | 2-Mercapto-3-formylquinolines, ethylene (B1197577) glycol | p-TsOH, microwave (300 W) | 5-6 minutes | Good | tandfonline.com |
| Novel quinoline derivatives | Substituted anilines, β-ketoesters | Microwave, neat (solvent-free) | Not specified | "Better yield" | researchgate.net |
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering superior control over reaction parameters, enhanced safety, and improved scalability. acs.orgresearchgate.net This technology is increasingly being applied to the synthesis of quinoline analogues, enabling the development of rapid and efficient processes. rsc.orgvapourtec.com
A continuous photochemical process has been developed for synthesizing various substituted quinolines through a tandem alkene isomerization and cyclocondensation cascade. vapourtec.comresearchgate.net This method allows for throughputs greater than one gram per hour and can be combined with a subsequent hydrogenation step to produce tetrahydroquinolines. vapourtec.com Another approach utilizes a continuous flow reactor for a modified Doebner-von Miller reaction, providing a rapid and green route to 2-methylquinoline (B7769805) derivatives in water. rsc.org
Flow chemistry also enhances the safety of certain reactions. A continuous-flow strategy was developed to safely generate 3-cyanoquinolines from potentially unstable azide (B81097) precursors within minutes, a significant improvement over batch methods. acs.org This highlights the ability of flow technology to handle hazardous intermediates and high-energy reactions with greater control. researchgate.net The combination of microwave assistance with continuous flow platforms offers a unique and powerful tool for synthesizing new generations of quinoline analogues. researchgate.net
| Methodology | Product Type | Key Features | Reference |
| Tandem Photoisomerization-Cyclization | Substituted quinolines | High-power LED light source, scalable with >1 g/hr throughput. | vapourtec.comresearchgate.net |
| Doebner-von Miller Reaction | 2-Methylquinoline derivatives | Reaction performed in water, green and rapid synthesis. | rsc.org |
| Iminyl Radical Cyclization | 3-Cyanoquinolines | Safe and scalable method for potentially hazardous azide precursors. | acs.org |
| Microwave-Assisted Continuous Flow | Second- and third-generation analogues | Combines the benefits of both technologies for rapid synthesis. | researchgate.net |
Derivatization and Functionalization Strategies for 7 Chloro 4 Fluoroquinoline Scaffolds
Functionalization at the C-4 Position of the Quinoline (B57606) Nucleus
The C-4 position of the 7-chloro-4-fluoroquinoline nucleus is highly susceptible to nucleophilic substitution, making it a primary target for introducing a variety of functional groups. This reactivity is central to the synthesis of numerous quinoline derivatives.
The fluorine atom at the C-4 position can be readily displaced by oxygen and nitrogen nucleophiles to yield alkoxy and amino derivatives, respectively. For instance, the synthesis of 2-chloro-4-alkoxyquinoline derivatives has been achieved by treating the corresponding precursor with phosphorus oxychloride (POCl₃) at elevated temperatures. mdpi.com This transformation is a key step in the synthesis of various biologically active molecules.
Similarly, the reaction of 4,7-dichloroquinoline (B193633) with appropriate diamines leads to the formation of 4-amino-7-chloroquinoline derivatives. researchgate.net This approach has been utilized to synthesize hybrid molecules incorporating both the 7-chloro-4-aminoquinoline nucleus and other heterocyclic fragments, such as 2-pyrazoline (B94618), resulting in compounds with potential antiproliferative and antifungal activities. nih.gov The introduction of these groups can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
The incorporation of heterocyclic rings at the C-4 position is a widely employed strategy to enhance the biological activity of quinoline scaffolds. The reaction of 4,7-dichloroquinoline with piperazine (B1678402) is a well-established method for synthesizing 7-chloro-4-(piperazin-1-yl)quinoline (B128142). google.com This reaction can be carried out under various conditions, including in polar protic solvents like methanol (B129727) or in N-methyl-2-pyrrolidinone, with yields varying depending on the reaction conditions and the equivalents of piperazine used. google.com
The introduction of a piperazine moiety at the C-7 position has been shown to improve the spectrum of activity in fluoroquinolones. researchgate.net Similarly, morpholine (B109124) and other cyclic amines can be introduced at various positions on the quinoline ring, including the benzenoid ring, through nucleophilic aromatic substitution (SNAr) reactions, often facilitated by the presence of activating groups like a nitro group. researchgate.net The synthesis of fluoroquinolone-based 4-thiazolidinones has also been reported as a strategy to generate novel derivatives. mdpi.com These heterocyclic appendages can play a crucial role in the molecule's interaction with biological targets.
Modifications at the C-7 Position: Exploring Substituent Effects
The substituent at the C-7 position of the quinoline ring is a critical determinant of biological activity, influencing the spectrum of activity, potency, and cell permeability. researchgate.net
A wide variety of nitrogen-containing groups have been introduced at the C-7 position to explore structure-activity relationships. The most successful fluoroquinolone derivatives are often based on modifications at this position. researchgate.net These modifications include the incorporation of five- or six-membered nitrogen heterocycles such as pyrrolidine, piperazine, and piperidine. nih.gov The nature of the C-7 substituent is known to significantly influence the antibacterial activity of quinolones. researchgate.net For example, the replacement of a 7-chloro substituent with a piperazine moiety has been shown to enhance the spectrum of activity of fluoroquinolones. researchgate.net Research has also explored the introduction of various other nitrogen-containing moieties, including aryl groups, amino acid moieties, and other heterocycles like triazole, to find more potent compounds. nih.gov
Derivatization with sulfur-containing moieties at various positions on the quinoline ring has also been explored. While the provided abstracts primarily focus on nitrogen-containing substituents at C-7, the general principles of nucleophilic substitution on the quinoline ring can be extended to sulfur nucleophiles. For instance, the synthesis of 7-chloro-4-phenylsulfonyl quinoline has been reported, demonstrating the feasibility of introducing sulfur-containing groups. rsc.org Additionally, the modification of the carboxylic group at the C-3 position with heterocyclic derivatives containing sulfur has been documented. researchgate.net
N-Substitution Patterns and their Synthetic Implications
Modification at the N-1 position of the quinoline nucleus is another important strategy for generating diverse derivatives. researchgate.netresearchgate.net The introduction of various substituents at this position can significantly impact the biological properties of the resulting compounds.
Synthetic approaches to achieve N-substitution often involve the reaction of an N-H precursor with various electrophiles. For example, N-1 alkyl, aryl, or arylsulfonyl substituted derivatives have been synthesized by reacting ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate with reagents like p-toluenesulfonyl chloride, acetyl chloride, benzoyl chloride, or benzyl (B1604629) chloride in the presence of a base such as anhydrous potassium carbonate in a solvent like DMF. orientjchem.org The introduction of a benzenesulphonamido moiety at the N-1 position has been suggested to contribute to the activity of certain fluoroquinolones. researchgate.net The synthetic feasibility of introducing a wide range of substituents at the N-1 position allows for extensive exploration of structure-activity relationships. researchgate.netorientjchem.org
Scope of Derivatization: Building Hybrid Molecular Systems
The this compound scaffold is a versatile platform for the development of hybrid molecular systems. This strategy involves chemically linking the quinoline core to other distinct pharmacophores or molecular entities to create a single molecule with potentially synergistic or novel biological activities. nih.govrsc.org The rationale behind this approach is to combine the therapeutic advantages of different molecular classes, potentially overcoming drug resistance, improving target affinity, or broadening the spectrum of activity. rsc.orgnih.gov
Researchers have explored various synthetic routes to construct these complex architectures. A common approach involves leveraging the reactivity of the C-4 position of the quinoline ring, often by first converting the 4-fluoro group to a more versatile functional handle like a 4-amino or 4-piperazinyl group. nih.govnih.gov Subsequent reactions can then append other heterocyclic systems or functionalized side chains.
One notable strategy involves the synthesis of hybrid compounds composed of a 7-chloro-4-aminoquinoline nucleus and a substituted 2-pyrazoline moiety. nih.gov The synthesis begins with the creation of chalcone (B49325) precursors which then undergo cyclocondensation reactions to form the pyrazoline ring attached to the quinoline core. nih.gov This method has been used to generate a library of diverse hybrid molecules. nih.gov
Another successful approach is the creation of fluoroquinolone-triazole hybrids. For instance, a 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester can be synthesized and then functionalized. rsc.org By introducing a propargyl group, the molecule becomes ready for a "click chemistry" reaction—specifically, a copper-catalyzed azide-alkyne cycloaddition—to link it to various azido-containing molecules, forming 1,2,3-triazole-tethered hybrids. rsc.org
Further derivatization has been achieved by creating hybrids with other biologically active heterocycles like piperazine. nih.gov In one study, 4,7-dichloroquinoline was reacted with piperazine, and the resulting intermediate was further acylated and aminated to produce a series of 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives. nih.gov This modular synthesis allows for the introduction of a wide variety of substituents to explore structure-activity relationships. nih.gov The concept of creating bisquinoline derivatives, where two quinoline rings are linked together, has also been explored to enhance biological activity. nih.gov
The following tables summarize representative examples of hybrid molecular systems built from quinoline scaffolds, detailing the constituent moieties and the general synthetic approach.
Table 1: Examples of Hybrid Molecular Systems Based on Quinoline Scaffolds
| Hybrid System Components | Synthetic Strategy | Resulting Hybrid Class | Research Focus | Reference |
|---|---|---|---|---|
| 7-Chloro-4-aminoquinoline + Substituted Pyrazoline | Cyclocondensation of chalcone precursors with hydrazine (B178648) derivatives. | Pyrazoline-Quinoline Hybrids | Antiproliferative and Antifungal | nih.gov |
| 7-Chloro-6-fluoroquinolone + 1,2,3-Triazole | Propargylation followed by copper-catalyzed azide-alkyne cycloaddition (Click Chemistry). | Triazole-Fluoroquinolone Hybrids | Antibacterial | rsc.org |
| 7-Chloroquinoline (B30040) + Piperazine + Substituted Amines | Nucleophilic substitution with piperazine, followed by acylation and amination. | Piperazine-Linked Quinoline Hybrids | Anticancer (VEGFR-II Inhibition) | nih.gov |
| 7-Chloroquinoline + Ferrocene (B1249389) | Derivatization of a fluoroquinolone (ciprofloxacin) with a ferrocene nucleus. | Ferrocene-Quinoline Hybrids | Antimalarial | nih.gov |
Table 2: Detailed Research Findings on Synthesized Pyrazoline-Quinoline Hybrids
| Compound ID | R | R' | Isolated Yield (%) | Biological Activity Highlight | Reference |
|---|---|---|---|---|---|
| 15 | Br | H | 90% | Antifungal/Antiproliferative Screened | nih.gov |
| 17 | Cl | H | 83% | Antifungal/Antiproliferative Screened | nih.gov |
| 25 | OCH₃ | H | 63% | Significant Cytostatic Activity (GI₅₀: 0.05-0.95 µM) | nih.gov |
| 30 | H | OCH₃ | 68% | Significant Cytostatic Activity (GI₅₀: 0.05-0.95 µM) | nih.gov |
| 31 | OCH₃ | OCH₃ | 65% | Significant Cytostatic Activity (GI₅₀: 0.05-0.95 µM) | nih.gov |
| 36 | Br | H | 47% | Significant Cytostatic Activity (GI₅₀: 0.05-0.95 µM) | nih.gov |
Data adapted from a study on hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus and a substituted 2-pyrazoline. nih.gov The study evaluated these compounds against human cancer cell lines and for antifungal activity. nih.gov
Reaction Mechanisms and Mechanistic Investigations of 7 Chloro 4 Fluoroquinoline Transformations
Detailed Mechanistic Pathways in Quinoline (B57606) Synthesis
The synthesis of the quinoline core can be achieved through various named reactions, each following a distinct mechanistic pathway. While the direct synthesis of 7-chloro-4-fluoroquinoline is a specialized process, the foundational mechanisms for forming the quinoline ring system are instructive.
Classical methods like the Conrad-Limpach-Knorr synthesis involve the reaction of anilines with β-ketoesters. mdpi.com Depending on the reaction conditions, this can proceed via two main pathways. At higher temperatures (around 250 °C), an arylaminoacrylate intermediate is formed, which then undergoes intramolecular cyclization to yield a 4-quinolone. mdpi.com Conversely, at lower temperatures (above 100 °C) and in the presence of a strong acid, a β-ketoanilide is formed, which cyclizes to a 2-quinolone. mdpi.com
The Camps cyclization provides another route, involving the intramolecular aldol (B89426) condensation of N-(2-acylaryl)amides. mdpi.com In the presence of a base, an enolate is formed which then attacks the amide carbonyl group, leading to the quinolin-4-one structure after dehydration. mdpi.com
The Doebner-von Miller reaction is a versatile method that typically involves the reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of an acid catalyst. This process is thought to proceed through a series of steps including Michael addition, cyclization, and oxidation to form the quinoline ring. rsc.org
Modern synthetic approaches often employ metal-catalyzed reactions. For instance, palladium-catalyzed oxidative carbonylation has been used to synthesize 1,2-disubstituted 4-quinolones from various amines and ketones. rsc.orgnih.gov A plausible mechanism for some of these palladium-catalyzed syntheses involves the oxidative addition of a starting material to the palladium(0) catalyst, followed by coordination and attack by the amine, and subsequent elimination to form the quinolone product. rsc.org
The synthesis of specifically substituted quinolones, such as those containing fluorine and chlorine, often starts with appropriately substituted anilines. For example, the synthesis of ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate begins with the condensation of 3-chloro-4-fluoroaniline (B193440) with diethylethoxymethylenemalonate, followed by thermal cyclization. orientjchem.org
Nucleophilic Substitution Mechanisms (SNAr) on Halogenated Quinolines
Nucleophilic aromatic substitution (SNAr) is a primary mechanism for the functionalization of halogenated quinolines like this compound. This reaction is the mirror opposite of electrophilic aromatic substitution, as it involves an electron-poor aromatic ring being attacked by a nucleophile. masterorganicchemistry.com The SNAr mechanism typically proceeds through a two-step addition-elimination process. uomustansiriyah.edu.iqcore.ac.uk
Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iqcore.ac.uk The formation of this intermediate is usually the rate-determining step because it involves the loss of aromaticity of the ring. uomustansiriyah.edu.iq
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group (a halide ion). This step is generally fast. uomustansiriyah.edu.iq
The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com In the context of quinolines, the nitrogen atom in the ring acts as an electron-withdrawing group, activating the ring towards nucleophilic attack.
In some cases, particularly with highly activated systems or specific nucleophiles, a concerted SNAr (cSNAr) mechanism may operate. acs.orgnih.gov In a cSNAr reaction, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step, avoiding the formation of a high-energy Meisenheimer intermediate. acs.orgnih.gov Computational studies have suggested that for some substrates, the reaction may proceed via a concerted mechanism in the gas phase but through a stepwise mechanism in solution. nih.gov
For dihaloquinolines like this compound, the position of nucleophilic attack is crucial. In many instances, nucleophilic substitution occurs preferentially at the C4 position over the C2 position. baranlab.orgresearchgate.net This is exemplified by the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, where the C4-amination proceeds via an SNAr reaction. mdpi.com Similarly, the reaction of 4,7-dichloroquinoline (B193633) with piperazine (B1678402) to form 7-chloro-4-(piperazin-1-yl)quinoline (B128142) follows a two-step SNAr mechanism at the C4 position.
Reactivity of the Halogen Atoms (Cl and F) in Functionalization
The differential reactivity of the chlorine and fluorine atoms in this compound is a key factor in its synthetic utility, allowing for selective functionalization. The reactivity of halogens as leaving groups in SNAr reactions and as partners in cross-coupling reactions follows distinct trends.
In nucleophilic aromatic substitution (SNAr) , the reactivity order of halogens as leaving groups is typically F > Cl > Br > I. masterorganicchemistry.com This is counterintuitive when considering bond strengths (C-F bond is the strongest) but is explained by the mechanism. researchgate.net The rate-determining step is the attack of the nucleophile to form the Meisenheimer complex. uomustansiriyah.edu.iq The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. uomustansiriyah.edu.iq Therefore, in an SNAr reaction on a compound like this compound, the fluorine atom at the C4 position is generally more reactive towards nucleophiles than the chlorine atom at the C7 position, assuming electronic factors at each position are comparable. The introduction of a fluorine atom at the C6 position of the quinoline core is known to increase the penetration into bacterial cells and enhance activity against Gram-negative bacteria. nih.gov
In contrast, for palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, and Stille), the reactivity order of halogens is the reverse: I > Br > Cl >> F. researchgate.net This trend is dictated by the oxidative addition step, where the C-X bond is broken. The C-F bond is the strongest and the C-I bond is the weakest, making the oxidative addition of palladium to the C-F bond the most difficult. researchgate.net This allows for selective cross-coupling reactions on polyhalogenated heterocycles. For a molecule like this compound, a cross-coupling reaction would be expected to occur selectively at the C-Cl bond over the C-F bond.
This differential reactivity allows for a sequential and regioselective functionalization strategy. For example, one could perform a nucleophilic substitution at the C4-fluoro position, followed by a palladium-catalyzed cross-coupling reaction at the C7-chloro position.
Regioselectivity and Stereoselectivity in Quinoline Reactions
Regioselectivity refers to the preference for a reaction to occur at one position over another. In the functionalization of this compound, regioselectivity is a major consideration.
In nucleophilic aromatic substitution (SNAr) reactions, the C4 position of the quinoline ring is generally more reactive than the C2 position. baranlab.orgresearchgate.net This is due to the electronic influence of the quinoline nitrogen. The regioselectivity can also be influenced by the reaction conditions and the nature of the nucleophile. baranlab.org For instance, in the reaction of 1-substituted 6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with heterocyclic thiols, substitution occurs selectively at the C7 position, displacing the chlorine atom. e-journals.in This is facilitated by the activation of the quinolone system through the formation of a boron complex, which generates a more positive charge at the C7 position. e-journals.in
In cross-coupling reactions , the regioselectivity is primarily determined by the relative reactivity of the C-X bonds, as discussed previously (I > Br > Cl >> F). researchgate.net Experimental methods, such as analyzing the ¹H-NMR of the dehalogenated substrate, can sometimes help predict the most likely site of cross-coupling. The proton with the largest chemical shift is attached to the most electron-deficient carbon, which is often the preferred site for oxidative addition. baranlab.org However, this method is not always reliable as it doesn't account for steric effects or directing groups. baranlab.org
Stereoselectivity becomes relevant when a new chiral center is formed during a reaction. Many biologically active quinoline derivatives are chiral, and their enantiomers can exhibit different pharmacological activities. oup.com For example, the (S)-enantiomer of ofloxacin (B1677185) is significantly more active than the (R)-enantiomer. oup.com
The synthesis of chiral quinolones often requires stereoselective methods. This can involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, the synthesis of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone antibacterial agents involves the stereoselective construction of the spirocyclic motif. acs.org In such syntheses, the stereochemical outcome is critical for the biological activity of the final compound. While the core of this compound itself is achiral, reactions at its substituents or the introduction of chiral groups can lead to stereoisomers, and controlling the stereochemistry of these transformations is a key challenge in the synthesis of complex quinoline-based molecules.
Spectroscopic Characterization for Structural Elucidation of 7 Chloro 4 Fluoroquinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, including 7-chloro-4-fluoroquinoline and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H NMR spectroscopy of this compound reveals distinct signals for each proton in the molecule. For the parent compound, the proton signals are observed in the aromatic region of the spectrum. For instance, in a CDCl₃ solvent, the proton signals for this compound appear at specific chemical shifts (δ), with coupling constants (J) that indicate the interactions between neighboring protons. rsc.org A representative ¹H NMR spectrum shows a doublet of doublets for the proton at position 2, and distinct multiplets for the other aromatic protons. rsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a separate signal. The chemical shifts of these signals are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. rsc.org For example, the carbon atom attached to the fluorine (C-4) exhibits a large coupling constant (¹JCF), which is a characteristic feature in the spectra of fluoroquinolones. srce.hrresearchgate.net The carbon attached to the chlorine (C-7) also shows a characteristic chemical shift.
Distortionless Enhancement by Polarization Transfer (DEPT) is a specialized NMR technique used to differentiate between CH, CH₂, and CH₃ groups. While not as commonly reported for the parent this compound, DEPT spectra are invaluable in the structural analysis of its more complex derivatives, helping to assign the signals of aliphatic side chains.
The NMR data for various fluoroquinolone derivatives have been extensively studied. srce.hr The chemical shifts and coupling constants are sensitive to the nature and position of substituents on the quinoline (B57606) ring. srce.hr For example, the introduction of a cyclopropyl (B3062369) group at the N-1 position or a piperazine (B1678402) ring at the C-7 position, as seen in many fluoroquinolone antibiotics, significantly alters the NMR spectra, providing crucial data for structural confirmation. acs.org
Interactive Data Table: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| H-2 | 8.86 | dd | J = 8.2, 5.0 | rsc.org |
| H-3 | 7.10 | dd | J = 9.5, 5.0 | rsc.org |
| H-5 | 8.04 | d | J = 8.9 | rsc.org |
| H-6 | 7.58 | m | rsc.org | |
| H-8 | 8.13 | s | rsc.org |
Interactive Data Table: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
| C-2 | 151.0 | d, J = 4.2 | rsc.org |
| C-3 | 106.1 | d, J = 14.5 | rsc.org |
| C-4 | 165.4 | d, J = 269.5 | rsc.org |
| C-4a | 122.1 | d, J = 4.9 | rsc.org |
| C-5 | 128.2 | rsc.org | |
| C-6 | 128.4 | d, J = 3.5 | rsc.org |
| C-7 | 136.9 | rsc.org | |
| C-8 | 152.8 | d, J = 8.1 | rsc.org |
| C-8a |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify functional groups present in a molecule.
IR spectroscopy of this compound and its derivatives shows characteristic absorption bands corresponding to the vibrations of specific bonds. orientjchem.org The C-Cl stretching vibration typically appears in the fingerprint region of the spectrum, while the C-F stretching vibration is also identifiable. orientjchem.org The aromatic C-H and C=C stretching vibrations give rise to a series of bands at higher wavenumbers. For derivatives containing a carboxylic acid group, a broad O-H stretching band and a strong C=O stretching band are prominent features. orientjchem.org
Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. researchgate.net In the Raman spectra of fluoroquinolones, characteristic peaks for the pyridone nucleus, piperazinyl ring (if present), carboxylic acid group, and the C-F bond can be observed. researchgate.net The symmetric vibrational mode of the C-F bond gives a characteristic peak that can be used for identification. researchgate.net
Interactive Data Table: Characteristic IR and Raman Bands for Fluoroquinolone Derivatives
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |
| C-F Stretch | ~1265 | 770-875 | orientjchem.orgresearchgate.net |
| C=O (Carboxylic Acid) | ~1701 | orientjchem.org | |
| C=C (Aromatic) | ~1643 | orientjchem.org | |
| N-H Stretch | ~3417 | orientjchem.org |
Mass Spectrometry (MS and ESI-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Electron Ionization Mass Spectrometry (EI-MS) of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide clues about the structure, with characteristic losses of chlorine, fluorine, or other small fragments.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds, such as fluoroquinolone derivatives. nih.gov ESI-MS is often coupled with liquid chromatography (LC) for the separation and analysis of complex mixtures. nih.govnih.gov In positive ion mode, ESI-MS of fluoroquinolones typically shows a prominent protonated molecular ion [M+H]⁺. acs.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. rsc.org Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions, providing further structural information. nih.gov
Interactive Data Table: ESI-MS Data for Representative Fluoroquinolone Derivatives
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Reference |
| Moxifloxacin | 402.2 | 384.2 | nih.gov |
| Levofloxacin (B1675101) | 362.2 | 318.2 | nih.gov |
| This compound | 182.0167 [M+H]⁺ | Not specified | rsc.org |
X-ray Crystallography for Solid-State Structure Determination
For this compound and its derivatives that can be obtained as single crystals, X-ray diffraction analysis can provide a definitive structural proof. The crystal structure of a derivative, 3-diethoxymethyl-6-fluoro-7-chloro-4-oxo-4H-chromene, a related compound, has been determined, revealing detailed information about its molecular geometry. researchgate.net X-ray crystallography has also been instrumental in understanding the interactions of fluoroquinolones with their biological targets, such as DNA gyrase. nih.gov By co-crystallizing fluoroquinolones with the enzyme-DNA complex, researchers have been able to visualize the binding modes of these drugs at the atomic level. nih.gov
UV-Visible Absorption and Emission Spectroscopy for Electronic Characterization
UV-Visible absorption and fluorescence emission spectroscopy are used to study the electronic transitions within a molecule.
UV-Visible absorption spectroscopy provides information about the conjugated π-electron system of the quinoline ring. The UV absorption spectra of fluoroquinolones typically show multiple absorption bands in the range of 200-400 nm. nih.gov The positions and intensities of these bands are influenced by the substituents on the quinoline ring and the solvent polarity. The spectral overlap of different fluoroquinolones can present a challenge for their simultaneous determination, often requiring chemometric methods for resolution. nih.gov
Fluorescence emission spectroscopy can be used to study the photophysical properties of fluoroquinolones. Many fluoroquinolones are fluorescent, and their emission spectra can be used for their detection and quantification. nih.gov The fluorescence properties, such as the quantum yield and lifetime, are sensitive to the molecular structure and the local environment. nih.gov Studies on the fluorescence quenching of fluoroquinolones by various molecules can provide insights into their interactions and reaction mechanisms. nih.gov
Interactive Data Table: UV Absorption Maxima for Selected Fluoroquinolones
| Compound | λmax (nm) | Solvent | Reference |
| Ciprofloxacin (B1669076) | 280 | 10% Acetic Acid | nih.gov |
| Lomefloxacin | 288 | 10% Acetic Acid | nih.gov |
| Enrofloxacin | 277 | 10% Acetic Acid | nih.gov |
Research Applications of 7 Chloro 4 Fluoroquinoline and Its Derivatives Non Clinical Focus
As Key Intermediates in Organic Synthesis
7-Chloro-4-fluoroquinoline is a versatile building block in organic synthesis, primarily due to the reactivity of its halogen substituents. The fluorine atom at the C-4 position and the chlorine atom at the C-7 position serve as reactive sites for nucleophilic substitution reactions, making the compound a valuable precursor for a wide range of more complex molecules. quimicaorganica.orgdurham.ac.uk
The this compound scaffold is readily utilized in the construction of diverse and complex heterocyclic systems. The differential reactivity of the C-4 fluorine and C-7 chlorine atoms allows for sequential and regioselective functionalization. A common strategy involves the nucleophilic substitution of the highly activated fluorine atom at the C-4 position. quimicaorganica.org This reaction is a key step in creating more elaborate structures.
For instance, the synthesis of ethyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is achieved through the cyclization of a malonate ester derived from 3-chloro-4-fluoroaniline (B193440). rsc.org This quinolone-3-carboxylic acid derivative can then be further modified. One synthetic route involves reacting 1-substituted 6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with various heterocyclic thiols. e-journals.in This process, often facilitated by microwave irradiation, results in the substitution of the chlorine at the C-7 position to yield 7-thio substituted quinolone carboxylic acids. e-journals.in In some cases, this can lead to the formation of novel fused heterocyclic systems, such as 3-Methyl-7-oxo-10-ethyl-7,10-dihydro-1,2,4-triazolo[3',4':2,3]-1,3,4-thiadiazino[5,6-g]quinoline-8-carboxylic acid. e-journals.in
Furthermore, the core structure can be elaborated into fused triazole systems. The condensation of 3-chloro-4-fluoroaniline with diethyl(ethoxymethylene) malonate ester, followed by cyclization, produces the key quinoline (B57606) ethyl ester intermediate. rsc.org This intermediate can be transformed into 1,2,3-triazole-tethered fluoroquinolone analogues, demonstrating the utility of the original scaffold in building multi-ring systems. rsc.orgnih.gov The carboxyl group at the C-3 position can also be converted into various heterocyclic moieties like oxadiazoles (B1248032) or thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govtriazoles. nih.govmdpi.com
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, frequently employs this compound and its parent structure, 7-chloro-4-aminoquinoline, as a foundational scaffold. nih.govnih.gov This strategy aims to develop new chemical entities with potentially enhanced or dual biological activities.
One notable application is the synthesis of hybrids combining the quinoline core with a 2-pyrazoline (B94618) moiety. nih.gov In this approach, the 7-chloro-4-aminoquinoline nucleus is chemically linked to the pyrazoline fragment, resulting in novel hybrid compounds. nih.gov Similarly, the quinoline scaffold has been hybridized with ciprofloxacin (B1669076), a well-known fluoroquinolone antibiotic, to create hybrids that show synergistic effects. Other hybrid partners include chalcones and sulfonamides.
Quinoline-triazole hybrids have also been synthesized, where 4,7-dichloroquinoline (B193633) is converted to 7-chloro-4-(prop-2-ynyloxy)quinoline, which then undergoes a click reaction to form the triazole ring. nih.gov Another example involves the synthesis of quinoline-triazine conjugates, where a 4-amino-7-chloroquinoline derivative is hybridized with a triazine moiety. nih.gov These examples underscore the role of the 7-chloroquinoline (B30040) framework as a versatile scaffold for creating structurally diverse hybrid molecules for research purposes. nih.govtandfonline.com
In Vitro Biological Activity Studies for Research Purposes
Derivatives of this compound are subjects of extensive in vitro biological screening to explore their potential as leads for various therapeutic areas. These non-clinical studies focus on determining the intrinsic activity of the compounds against specific microorganisms.
Derivatives of the 7-chloroquinoline scaffold have been widely investigated for their in vitro activity against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. These studies are crucial in the search for new anti-TB drug candidates, especially against drug-resistant strains. researchgate.netmdpi.com
One series of 7-chloro-4-quinolinylhydrazones demonstrated significant activity against the H37Rv strain of M. tuberculosis. nih.gov Several compounds in this series exhibited a minimum inhibitory concentration (MIC) of 2.5 µg/mL, which is comparable to the first-line anti-TB drugs ethambutol (B1671381) and rifampicin. nih.gov Another study on polysubstituted 7-chloro-4-quinolinyl-hydrazone derivatives also reported promising results, with some compounds showing MIC values between 7.3 and 142 µM against the H37Rv strain. mdpi.com
Hybrid molecules incorporating the quinoline structure have also been tested. Ciprofloxacin-quinoline hybrids have shown potent activity against drug-resistant Mycobacterium tuberculosis. In a different study, 8-OMe ciprofloxacin-hydrazone hybrids containing a 7-chloroquinoline moiety displayed potent activity against MTB H37Rv, with MIC values below 0.5 µM, outperforming the parent drug ciprofloxacin. mdpi.com The introduction of lipophilic substituents at the C-7 position of the fluoroquinolone scaffold is a strategy explored to enhance penetration of the bacterial cell wall and improve activity against M. tuberculosis. researchgate.net
Table 1: In Vitro Antimycobacterial Activity of 7-Chloroquinoline Derivatives
| Compound/Derivative Class | Target Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 7-Chloro-4-quinolinylhydrazones (e.g., 3f, 3i, 3o) | M. tuberculosis H37Rv | 2.5 µg/mL | nih.gov |
| Polysubstituted 7-chloro-4-quinolinyl-hydrazones | M. tuberculosis H37Rv | 7.3 - 142 µM | mdpi.com |
| 8-OMe Ciprofloxacin-7-chloroquinoline hybrid (11) | M. tuberculosis H37Rv | <0.5 µM | mdpi.com |
| Quinolyl-isoxazole hybrids (e.g., 7g) | Replicating M. tuberculosis | 0.77 µM | researchgate.net |
The 7-chloroquinoline nucleus is a key structural feature in compounds evaluated for their in vitro activity against various Leishmania species, the protozoan parasites responsible for leishmaniasis.
A derivative, 7-chloro-N-(4-fluorophenethyl)quinolin-4-amine (GF1061), was shown to be effective against both Leishmania infantum and Leishmania amazonensis. nih.gov It demonstrated high selectivity indices of 38.7 and 42.7 against promastigotes, and 45.0 and 48.9 against amastigotes of L. infantum and L. amazonensis, respectively. nih.gov Another derivative, 7-chloro-N,N-dimethylquinolin-4-amine (GF1059), was also highly effective against these species, with even higher selectivity indices. nih.gov
Hydrazone derivatives have emerged as a promising class of antileishmanial compounds. scielo.br A series of 7-chloro-4-quinolinyl hydrazones showed significant activity against promastigotes of four Leishmania species and against the intracellular amastigotes of L. braziliensis, with IC50 values often below 1 µM. scielo.br Specifically, the derivative Hydraqui (7-chloro-4-(3-hydroxy-benzylidenehydrazo)quinoline) exhibited significant in vitro activity against L. amazonensis amastigotes. scielo.br In contrast, some other derivatives, such as N-(2-(indol-3-yl)ethyl)-7-chloroquinolin-4-amines, showed weak or no leishmanicidal activity, indicating that the nature of the substituent at the 4-position is critical for activity. frontiersin.org
Table 2: In Vitro Antileishmanial Activity of 7-Chloroquinoline Derivatives
| Compound/Derivative | Target Species | Target Stage | Activity (IC₅₀) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| GF1061 | L. infantum | Amastigote | - | 45.0 | nih.gov |
| GF1061 | L. amazonensis | Amastigote | - | 48.9 | nih.gov |
| GF1059 | L. infantum | Promastigote | - | 154.6 | nih.gov |
| GF1059 | L. amazonensis | Promastigote | - | 86.4 | nih.gov |
| 7-Chloro-4-quinolinyl hydrazones | L. braziliensis | Amastigote | < 1 µM | - | scielo.br |
Derivatives of this compound are frequently profiled for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. Modifications, particularly at the C-7 position, are known to significantly influence the potency and spectrum of activity. nih.govresearchgate.net
A series of novel 7-(4-alkoxyimino-3-amino-3-methylpiperidin-1-yl)fluoroquinolone derivatives showed considerable activity against twelve bacterial strains. nih.gov The most active compound from this series was found to be 4-fold more potent than levofloxacin (B1675101) against Staphylococcus aureus and Staphylococcus epidermidis, and 32-fold more potent than levofloxacin against Streptococcus pneumoniae. nih.gov
In another study, N-acylated ciprofloxacin derivatives were synthesized, where the piperazinyl nitrogen of ciprofloxacin was modified. acs.org Chloro-alkanoyl derivatives, such as a chloropentanoyl conjugate, were found to be highly active against clinical isolates of S. aureus, acting at a concentration of 0.1 µg/mL, which was 5-fold more effective than the parent ciprofloxacin. acs.org Similarly, the synthesis of 7-(halophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids yielded compounds with interesting properties. researchgate.net The 3-chloroaniline (B41212) derivative, in particular, showed an excellent MIC value of 0.9 µg/mL against standard S. aureus and maintained good activity against resistant isolates. researchgate.net These studies highlight that strategic modifications to the this compound scaffold can lead to potent antibacterial agents for research. researchgate.netresearchgate.net
Table 3: In Vitro Antibacterial Activity of 7-Chloroquinoline Derivatives
| Compound/Derivative Class | Target Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 7-(4-alkoxyimino-3-amino-3-methylpiperidin-1-yl)fluoroquinolone (Cmpd 17) | S. aureus | 4-fold more potent than levofloxacin | nih.gov |
| 7-(4-alkoxyimino-3-amino-3-methylpiperidin-1-yl)fluoroquinolone (Cmpd 17) | S. pneumoniae | 32-fold more potent than levofloxacin | nih.gov |
| N-Acylated Ciprofloxacin (Chloropentanoyl derivative 6) | S. aureus (clinical isolate) | 0.1 µg/mL | acs.org |
| 7-(3-chloroanilino)-...-fluoroquinolone (Cmpd 4) | S. aureus (standard) | 0.9 µg/mL | researchgate.net |
Enzyme Inhibition Studies (e.g., DNA Gyrase, Topoisomerase, VEGFR-II in vitro)
Derivatives of this compound have been extensively investigated as potent inhibitors of various enzymes critical to disease pathogenesis. These studies, conducted in vitro, have highlighted their potential in targeting enzymes involved in bacterial replication and cancer progression.
DNA Gyrase and Topoisomerase Inhibition:
Fluoroquinolones, a class of antibiotics to which some derivatives belong, are well-known for their ability to inhibit bacterial DNA gyrase and topoisomerase IV. bldpharm.comcphi-online.comambeed.com These enzymes are essential for managing DNA topology during replication, and their inhibition leads to bacterial cell death. google.coma2bchem.com
New 3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-one analogs have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis (MTB) DNA gyrase. mdpi.com In a supercoiling assay, these compounds displayed significant inhibition of MTB, with compound 4o emerging as a particularly potent inhibitor, showing 82% enzyme inhibition at a concentration of 1 μM. mdpi.com Similarly, 1,2,3-triazole-tethered fluoroquinolone analogues have been synthesized from 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. bldpharm.com One of these compounds, 10d , was found to be a more potent inhibitor of E. coli DNA gyrase than the standard drug ciprofloxacin. bldpharm.com
In the context of anticancer research, fluoroquinolone derivatives are known to inhibit topoisomerase II (Topo II), a nuclear enzyme vital for resolving DNA topological issues during replication in eukaryotic cells. sigmaaldrich.com Inhibition of this enzyme can trigger cell death. sigmaaldrich.com Ciprofloxacin derivatives, which share the quinoline core, have been shown to be strong inhibitors of Topo II. The structural similarities between prokaryotic and eukaryotic topoisomerases allow some of these compounds to target both.
Table 1: Inhibition of DNA Gyrase and Topoisomerase by this compound Derivatives
| Derivative Class | Target Enzyme | Organism/Cell Line | Key Findings | Reference |
|---|---|---|---|---|
| 3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-one analogs | DNA Gyrase | Mycobacterium tuberculosis | Compound 4o showed 82% inhibition at 1 µM. | mdpi.com |
| 1,2,3-Triazole-tethered fluoroquinolone analogues | DNA Gyrase B | E. coli | Compound 10d was a more potent inhibitor than ciprofloxacin. | bldpharm.com |
| Ciprofloxacin derivatives | Topoisomerase II | Human cancer cells | Potent inhibition leading to cytotoxic effects. | |
| 7-thiazoxime quinolones | DNA Gyrase | MRSA | Compound 28 was 32-fold more effective than ciprofloxacin. | cphi-online.com |
VEGFR-II Inhibition:
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key player in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a validated strategy in cancer therapy. smolecule.com
A series of novel 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives were synthesized and evaluated for their cytotoxic and VEGFR-II inhibitory activities. smolecule.com Among these, the compound 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q ) exhibited the highest cytotoxicity against MCF-7 breast cancer cells and was further tested for VEGFR-II inhibition. It showed a potent inhibitory concentration (IC₅₀) of 1.38 μM. smolecule.com
Another study on quinolone-3-carboxamide derivatives identified several compounds with significant VEGFR-2 inhibitory activity. mdpi.com For instance, a derivative with a 2-methyl substitution (40 ) showed an IC₅₀ of 69 nM against VEGFR-2. mdpi.com
Table 2: VEGFR-II Inhibition by this compound Derivatives
| Derivative Class | Compound | IC₅₀ (VEGFR-II) | Reference |
|---|---|---|---|
| 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanones | 4q | 1.38 µM | smolecule.com |
| Quinolone-3-carboxamide derivatives | 40 (R1=Cl, R2=2-CH₃) | 69 nM | mdpi.com |
| 42 (R1=Cl, R2=4-isopropyl) | 36 nM | mdpi.com |
Apoptosis Induction Studies (in vitro)
The ability to induce apoptosis, or programmed cell death, is a hallmark of many anticancer agents. Several derivatives of this compound have demonstrated this capability in various cancer cell lines through diverse mechanisms.
A comprehensive study on a series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives revealed that at higher concentrations, these compounds can inhibit DNA and RNA synthesis and induce apoptosis in the CCRF-CEM leukemia cell line. This apoptotic induction is a key part of their cytotoxic activity against cancer cells.
Ciprofloxacin derivatives, which are structurally related, have been reported to induce the intrinsic apoptotic pathway, potentially through the creation of double-stranded DNA breaks via topoisomerase II inhibition or by causing cell cycle arrest. Some derivatives have been shown to activate caspase-3, a key executioner enzyme in the apoptotic cascade, in cancer cells. For instance, certain ciprofloxacin derivatives caused both early and late apoptosis in cancer cell lines, an effect that was correlated with their strong Topo II inhibitory activity.
Table 3: Apoptosis Induction by this compound Derivatives
| Derivative Class | Cell Line | Mechanism/Observation | Reference |
|---|---|---|---|
| 7-chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | Induction of apoptosis at 5 x IC₅₀ concentrations. | |
| Ciprofloxacin derivatives | Prostate cancer cells | Induces S/G2-phase arrest and apoptosis. | |
| OVCAR-3 and A-549 cancer cells | Activation of caspase-3 to cause apoptosis. | ||
| Oleic acid MXF conjugate (12a) | SW480, SW620, PC3 cells | Elevated percentage of late apoptotic and necrotic cells. |
Antioxidant Activity in Chemical Systems
The quinoline scaffold is also associated with antioxidant properties. Research into this compound derivatives has explored their ability to scavenge free radicals and mitigate oxidative stress in chemical systems.
A study investigating 7-chloro-4-phenylselenyl-quinoline (PSQ), a quinoline derivative containing an organoselenium group, highlighted the critical role of the selenium moiety in its antioxidant activity. This compound was evaluated for its protective effects against oxidative stress. Another study synthesized a series of novel 7-chloroquinoline derivatives and evaluated their radical scavenging activity using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. Two compounds, 5 and 6 , demonstrated potent antioxidant activity with IC₅₀ values of 2.17 and 0.31 µg/mL, respectively, which were comparable to or better than the standard antioxidant, ascorbic acid (IC₅₀ of 2.41 µg/mL).
The synthesis of a 4-phenoxyquinoline derivative, (E)-7-chloro-4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)quinoline, was also reported, although it did not exhibit strong antioxidant activity, indicating that specific structural features are crucial for this property.
Table 4: Antioxidant Activity of this compound Derivatives
| Derivative | Assay | IC₅₀ Value | Standard | Reference |
|---|---|---|---|---|
| 7-chloroquinoline derivative 5 | DPPH | 2.17 µg/mL | Ascorbic Acid (2.41 µg/mL) | |
| 7-chloroquinoline derivative 6 | DPPH | 0.31 µg/mL | Ascorbic Acid (2.41 µg/mL) | |
| 7-chloro-4-phenylselenyl-quinoline (PSQ) | Demonstrated antioxidant effect against induced oxidative stress. |
Role in Analytical Chemistry as Derivatizing Reagents or Probes
In analytical chemistry, derivatization is a technique used to convert a compound into a product of similar chemical structure that is more suitable for analysis. This compound itself is a building block, but related structures are used as derivatizing reagents. For instance, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), a compound with a similar reactive chloro-substituent, is employed as a derivatizing reagent for the spectrofluorimetric determination of fluoroquinolone drugs. This reaction creates a fluorescent product that can be quantified with high sensitivity.
Furthermore, the intrinsic fluorescence of the quinoline ring system makes its derivatives useful as fluorescent probes. The fluorescence of fluoroquinolones can be enhanced by the formation of chelates with lanthanide ions like terbium and europium, a property that is exploited for their highly sensitive determination in various samples. This suggests a potential application for this compound derivatives in the development of new analytical probes.
Exploration in Materials Science and Advanced Functional Molecules
While the primary research focus for this compound and its derivatives has been in medicinal chemistry, its role as a versatile chemical intermediate points to its potential in the synthesis of advanced functional molecules. Chemical suppliers categorize it under building blocks for materials science, including for OLED materials, aggregation-induced emission molecules, and other functional materials. bldpharm.com However, specific, published applications of this compound as a core component in materials such as polymers or molecular electronics are not extensively documented in the current scientific literature. Its utility in this field is primarily as a starting material for creating more complex molecules that may possess desired material properties. The development of new synthetic methodologies using intermediates like 4,7-dichloroquinoline continues to be an active area of research, which could pave the way for future applications in materials science.
Future Perspectives and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Pathways
The traditional methods for synthesizing quinoline (B57606) derivatives are often effective but can be hampered by drawbacks such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste. sruc.ac.uk Consequently, a major thrust in contemporary chemical research is the development of greener and more efficient synthetic protocols.
Recent advancements in this area include the adoption of green chemistry principles, which prioritize the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions like microwave irradiation. sruc.ac.ukjmcs.org.mx For instance, the use of a Keplerate-type giant-ball nanoporous isopolyoxomolybdate as a recyclable catalyst in refluxing water has shown high efficacy in the amination of 7-halo-6-fluoroquinolone-3-carboxylic acids, a process that could be adapted for derivatives of 7-chloro-4-fluoroquinoline. jmcs.org.mxscielo.org.mx Such methods not only reduce the environmental footprint but also often lead to higher yields and shorter reaction times.
Another promising frontier is the implementation of continuous flow chemistry . acs.orgsyrris.com This technology offers superior control over reaction parameters, enhanced safety profiles, and easier scalability compared to traditional batch processes. acs.orgsyrris.com The application of flow chemistry, potentially combined with photochemical methods, could pave the way for a more streamlined and automated synthesis of this compound and its derivatives. acs.org
| Synthetic Approach | Key Advantages | Relevant Research Focus |
| Green Chemistry | Reduced waste, use of non-toxic solvents, recyclable catalysts, energy efficiency. sruc.ac.uk | Microwave-assisted synthesis, use of novel eco-friendly catalysts. sruc.ac.ukjmcs.org.mx |
| Continuous Flow Chemistry | Enhanced safety, better process control, improved scalability, automation potential. acs.orgsyrris.com | Photochemical flow synthesis, rapid library generation. acs.org |
Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the molecular structure and properties of this compound and its derivatives is fundamental for rational drug design. Advanced spectroscopic and analytical techniques are indispensable tools in this endeavor.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) remains a cornerstone for elucidating the precise molecular structure, confirming the position of substituents on the quinoline ring. rsc.orgorientjchem.org For example, in related fluoroquinolone derivatives, specific chemical shifts can confirm the presence and location of the chloro and fluoro groups. rsc.org
Mass Spectrometry (MS) is crucial for determining the molecular weight and fragmentation patterns, which further corroborates the structure of newly synthesized compounds. orientjchem.orgInfrared (IR) Spectroscopy helps in identifying key functional groups present in the molecule. orientjchem.org
Beyond these standard techniques, X-ray crystallography provides the definitive three-dimensional structure of the molecule in its solid state. mdpi.com This detailed structural information is invaluable for understanding intermolecular interactions and for computational modeling studies. mdpi.comnih.gov The integration of these techniques provides a comprehensive characterization of the compound, which is essential for quality control and for interpreting biological activity data. mdpi.com
| Technique | Information Provided |
| ¹H and ¹³C NMR | Precise molecular structure, position of substituents. rsc.orgorientjchem.org |
| Mass Spectrometry | Molecular weight and fragmentation patterns. orientjchem.org |
| Infrared Spectroscopy | Identification of functional groups. orientjchem.org |
| X-ray Crystallography | Definitive 3D structure and intermolecular interactions. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The advent of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the field of drug discovery. mdpi.comnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design of new molecules with desired properties. mdpi.comnih.gov
For this compound, AI and ML can be employed in several ways:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the structural features of this compound derivatives with their biological activity. mdpi.comiosrjournals.org This allows for the virtual screening of large libraries of potential compounds to identify the most promising candidates for synthesis and testing. iosrjournals.org
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired activity profiles and physicochemical properties. This opens up possibilities for creating novel derivatives of this compound with enhanced efficacy or novel mechanisms of action.
Prediction of ADMET Properties: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify potential liabilities early in the drug discovery process. scielo.br
The integration of these in silico methods can significantly reduce the time and cost associated with traditional drug development by focusing laboratory efforts on the most promising candidates. mdpi.com
| AI/ML Application | Purpose |
| QSAR Modeling | Predict biological activity based on chemical structure. mdpi.comiosrjournals.org |
| De Novo Design | Generate novel molecular structures with desired properties. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. scielo.br |
Expanding Research Applications beyond Established Biological Systems
While quinoline derivatives are well-established as antibacterial agents, the unique electronic properties conferred by the chloro and fluoro substituents in this compound open up avenues for exploring a broader range of biological activities. nih.govmdpi.com
Recent research has highlighted the potential of 7-chloroquinoline (B30040) derivatives in areas such as:
Anticancer Activity: Several studies have shown that quinoline derivatives can exhibit potent antitumor activity. mdpi.comtandfonline.com The 7-chloro-4-anilinoquinoline scaffold, for example, has been investigated for its ability to inhibit cancer cell proliferation. mdpi.com Further exploration of this compound derivatives in this area could lead to the development of new anticancer agents. tandfonline.com
Antiparasitic Activity: Derivatives of 7-chloroquinoline have shown promise as agents against various parasites, including Leishmania and Mycobacterium tuberculosis. mdpi.comscielo.br The development of new analogues of this compound could yield more effective treatments for these infectious diseases.
Antiviral and Antifungal Activity: The versatile quinoline core is also a scaffold for developing antiviral and antifungal compounds. nih.govmdpi.com
The exploration of these expanded applications will require a multidisciplinary approach, combining synthetic chemistry with advanced biological screening and mechanistic studies.
Addressing Challenges in Structure-Activity Relationship Elucidation
The Structure-Activity Relationship (SAR) of quinoline derivatives is complex, with small structural modifications often leading to significant changes in biological activity. mdpi.comrsc.orgfrontiersin.org A key challenge in the development of new drugs based on the this compound scaffold is to fully elucidate these relationships.
Key areas of focus for SAR studies include:
Substituents at the C-4 position: The nature of the substituent at the C-4 position is critical for activity. Modifications at this position can influence the compound's interaction with its biological target.
The role of the 7-chloro and 4-fluoro groups: The electron-withdrawing nature of these halogen atoms significantly impacts the electronic distribution of the quinoline ring, which in turn affects its binding properties and pharmacokinetic profile. nih.gov
Modifications at other positions: While the 4 and 7 positions are key, substitutions at other positions on the quinoline ring can also modulate activity, selectivity, and toxicity. rsc.orgfrontiersin.org
A deeper understanding of SAR will enable the rational design of more potent and selective derivatives of this compound with improved therapeutic profiles. researchgate.net This will involve a synergistic combination of synthetic chemistry, biological testing, and computational modeling. mdpi.com
| Position on Quinoline Ring | Significance in SAR |
| C-4 | Critical for interaction with biological targets. |
| C-7 (Chloro group) | Influences electronic properties, binding, and pharmacokinetics. nih.gov |
| C-4 (Fluoro group) | Affects electronic distribution and molecular properties. nih.gov |
| Other positions | Can modulate activity, selectivity, and toxicity. rsc.orgfrontiersin.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-chloro-4-fluoroquinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example, 4,7-dichlorofluoroquinoline intermediates (as used in hydroxychloroquine synthesis) can undergo selective substitution reactions . Key variables include:
- Catalysts : Grubbs second-generation catalysts improve regioselectivity in cyclization steps .
- Solvent Systems : Dichloromethane is preferred for its inertness in halogenation reactions .
- Temperature Control : Reactions above 300°C risk decomposition, necessitating precise thermal monitoring .
- Yield Optimization : Reductive amination and column chromatography are critical for isolating high-purity products .
Q. How can researchers validate the structural identity of this compound derivatives?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : NMR distinguishes fluorine substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula accuracy (±5 ppm error tolerance) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
- Reference Standards : Cross-validate with certified compounds listed in analytical databases (e.g., PubChem) .
Q. What are the solubility profiles of this compound, and how do they affect biological assay design?
- Methodological Answer : The compound is hydrophobic (logP ~2.8) and requires solubilization in:
- Polar Aprotic Solvents : Dimethyl sulfoxide (DMSO) at concentrations ≤1% to avoid cellular toxicity .
- Surfactant-Assisted Systems : Polysorbate-80 enhances aqueous dispersion for in vitro antimicrobial testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) using CLSI guidelines .
- Structural Isomerism : Confirm regiochemistry via NOESY NMR to rule out inactive isomers .
- Metabolic Interference : Perform hepatic microsomal stability assays to identify metabolites that may skew results .
Q. What advanced computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers prone to substitution .
- Molecular Dynamics (MD) Simulations : Model solvent effects on transition states to predict regioselectivity .
- Machine Learning : Train models on existing halogenated quinoline datasets to forecast reaction outcomes .
Q. What strategies mitigate scalability challenges in multi-step synthesis of this compound-based pharmacophores?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems improve heat dissipation and reduce byproducts in exothermic steps .
- Catalyst Recycling : Immobilize transition-metal catalysts on silica supports to reduce costs .
- Process Analytical Technology (PAT) : Use in-line FTIR monitoring to maintain critical quality attributes (CQAs) during scale-up .
Data Analysis and Reproducibility
Q. How should researchers address uncertainties in spectroscopic data for novel this compound analogs?
- Methodological Answer :
- Error Propagation Analysis : Quantify instrument-specific uncertainties (e.g., ±0.01 ppm for NMR shifts) .
- Triangulation : Correlate NMR, HRMS, and IR data to validate structural assignments .
- Open Data Practices : Deposit raw spectra in repositories like Zenodo for independent verification .
Ethical and Safety Considerations
Q. What safety protocols are essential when handling this compound in cytotoxicity assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
